molecular formula C2HCl2NO2 B1366867 1,1-Dichloro-2-nitroethene CAS No. 6061-04-7

1,1-Dichloro-2-nitroethene

Cat. No. B1366867
CAS RN: 6061-04-7
M. Wt: 141.94 g/mol
InChI Key: CTFMCQGUXONREY-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-nitroethene is an organic compound with the molecular formula C2HCl2NO2 . It is a colorless liquid with a pungent odor . This compound is used as a starting material in the synthesis of Cycloxaprid, a novel cis-nitromethylene neonicotinoid insecticide .


Synthesis Analysis

The synthesis of 1,1-Dichloro-2-nitroethene involves the reaction of vinylidene chloride with nitric acid and hydrogen chloride . It has also been used in the synthesis of substituted phenols via coupling cyclization of DMF as a carbon source with active methylene compounds such as 1,3-dicarbonyl .


Molecular Structure Analysis

The molecular structure of 1,1-Dichloro-2-nitroethene is characterized by the presence of two chlorine atoms and a nitro group attached to a double-bonded carbon atom . The molecular weight of this compound is 141.94 g/mol .


Chemical Reactions Analysis

1,1-Dichloro-2-nitroethene is a reactive intermediate used for the construction of heterocyclic compounds . It has been used in the formation of 1,4,2-dithiazolidine or 1,3-thiazetidine heterocycles by reactions of phenylthioureas . The solvent has a significant influence on the type of product formation .


Physical And Chemical Properties Analysis

1,1-Dichloro-2-nitroethene has a boiling point of 58.5 °C (at a pressure of 12 Torr) and a density of 1.5652 g/cm3 .

Scientific Research Applications

1. Construction of 2-Aryl-1,3,4-oxadiazole Derivatives

  • Application Summary: 1,1-Dichloro-2-nitroethene is used in the synthesis of 2-aryl-1,3,4-oxadiazoles, which are important functional molecules in many research fields .
  • Methods of Application: A green synthetic method was developed using hydrazides and highly reactive 1,1-dichloro-2-nitroethene. This eco-friendly protocol featured high yields, purification simplicity, water-based reaction medium, energy efficiency and no addition of catalysts .
  • Results: The method resulted in high yields of 2-aryl-1,3,4-oxadiazoles .

2. In-Water Synthesis of Quinazolinones

  • Application Summary: 1,1-Dichloro-2-nitroethene is used in the in-water synthesis of quinazolinones .

3. Synthesis of Cycloxaprid

  • Application Summary: 1,1-Dichloro-2-nitroethene is used as a starting material in the synthesis of Cycloxaprid, a novel cis-nitromethylene neonicotinoid insecticide .

4. Synthesis of Atropaldehyde

  • Application Summary: 1,1-Dichloro-2-nitroethene is used in the synthesis of Atropaldehyde .
  • Methods of Application: The synthesis involves a series of reactions starting with 1,1-dichloro-2-phenylcyclopropane, which is then converted to Atropaldehyde diethyl acetal through a reflux process with sodium hydroxide and ethanol. The acetal is then converted to Atropaldehyde through a reaction with formic acid .

4. Synthesis of Atropaldehyde

  • Application Summary: 1,1-Dichloro-2-nitroethene is used in the synthesis of Atropaldehyde .
  • Methods of Application: The synthesis involves a series of reactions starting with 1,1-dichloro-2-phenylcyclopropane, which is then converted to Atropaldehyde diethyl acetal through a reflux process with sodium hydroxide and ethanol. The acetal is then converted to Atropaldehyde through a reaction with formic acid .

Safety And Hazards

1,1-Dichloro-2-nitroethene is classified as a hazardous substance. It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and avoid contact with skin and eyes . It should be used only outdoors or in a well-ventilated area .

Future Directions

1,1-Dichloro-2-nitroethene has been researched extensively due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. Its reactivity makes it a valuable intermediate for the synthesis of complex organic compounds .

properties

IUPAC Name

1,1-dichloro-2-nitroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl2NO2/c3-2(4)1-5(6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFMCQGUXONREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481018
Record name 1,1-dichloro-2-nitroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dichloro-2-nitroethene

CAS RN

6061-04-7
Record name 1,1-dichloro-2-nitroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dichloro-2-nitroethene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dichloro-2-nitroethene
Reactant of Route 2
1,1-Dichloro-2-nitroethene

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